molecular formula C8H8O2 B195540 2'-Hydroxyacetophenone CAS No. 118-93-4

2'-Hydroxyacetophenone

Cat. No.: B195540
CAS No.: 118-93-4
M. Wt: 136.15 g/mol
InChI Key: JECYUBVRTQDVAT-UHFFFAOYSA-N
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Description

2’-Hydroxyacetophenone, also known as 2-acetylphenol, is an organic compound with the molecular formula C8H8O2. It is a derivative of acetophenone where a hydroxyl group is attached to the ortho position of the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, fragrances, and as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

2’-Hydroxyacetophenone plays a significant role in biochemical reactions due to its phenolic structure. It acts as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress and cellular damage. This compound interacts with various enzymes and proteins, including the COX-2 enzyme, which is responsible for the synthesis of prostaglandins during inflammation. By inhibiting COX-2, 2’-Hydroxyacetophenone exhibits anti-inflammatory properties .

Cellular Effects

2’-Hydroxyacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alleviate pain and irritation on the skin by inhibiting the COX-2 enzyme. Additionally, it supports other antioxidants in formulations, reducing the irritation caused by traditional preservatives. This compound also affects cellular signaling during inflammatory responses, upregulating the expression of COX-2 .

Molecular Mechanism

At the molecular level, 2’-Hydroxyacetophenone exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its phenolic hydroxyl group allows it to donate hydrogen atoms, neutralizing reactive oxygen species (ROS) and preventing oxidative damage. The compound’s ability to inhibit the COX-2 enzyme is a key mechanism underlying its anti-inflammatory and soothing properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Hydroxyacetophenone can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have demonstrated its potential for sustained antioxidant and anti-inflammatory activity .

Dosage Effects in Animal Models

The effects of 2’-Hydroxyacetophenone vary with different dosages in animal models. At lower doses, it exhibits beneficial antioxidant and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. For example, in a micronucleus assay with mice, minimal clinical abnormalities were observed at doses up to 450 mg/kg, but higher doses resulted in increased mortality .

Metabolic Pathways

2’-Hydroxyacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized in the liver, where it undergoes phase I and phase II reactions. The compound’s phenolic structure allows it to participate in redox reactions, influencing metabolic flux and metabolite levels. Additionally, it can be synthesized from racemic styrene oxide through the action of specific enzymes .

Transport and Distribution

Within cells and tissues, 2’-Hydroxyacetophenone is transported and distributed through passive diffusion and interactions with transporters and binding proteins. Its phenolic nature allows it to cross cell membranes easily. The compound’s localization and accumulation within specific tissues depend on its interactions with cellular components and its physicochemical properties .

Subcellular Localization

2’-Hydroxyacetophenone’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its activity. For example, its antioxidant properties may be more pronounced in mitochondria, where ROS levels are higher. Understanding the subcellular localization of 2’-Hydroxyacetophenone is crucial for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxyacetophenone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate in the presence of a Lewis acid such as aluminum chloride. The reaction typically occurs at elevated temperatures (around 140°C) and involves the migration of the acetyl group to the ortho position of the phenyl ring .

Another method involves the hydrolysis of 2-acetoxyacetophenone. This process includes the reaction of phenyl acetate with acetyl chloride in the presence of a base, followed by hydrolysis with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of 2’-Hydroxyacetophenone often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of bimetallic iron ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase has been reported for the selective hydrodeoxygenation of acetophenone derivatives .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 2’-hydroxyethylbenzene.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2’-hydroxyethylbenzene.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2’-Hydroxyacetophenone involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

    4’-Hydroxyacetophenone: Similar structure but with the hydroxyl group at the para position.

    3’-Hydroxyacetophenone: Hydroxyl group at the meta position.

    2,4-Dihydroxyacetophenone: Contains two hydroxyl groups at the ortho and para positions.

Uniqueness: 2’-Hydroxyacetophenone is unique due to the ortho positioning of the hydroxyl group, which significantly influences its reactivity and interaction with other molecules. This positioning allows for intramolecular hydrogen bonding, which can affect its physical properties and chemical behavior .

Properties

IUPAC Name

1-(2-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3
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InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID7040285
Record name 2-Hydroxyacetophenone
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Molecular Weight

136.15 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS]
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Boiling Point

213.00 °C. @ 717.00 mm Hg
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Vapor Pressure

0.00748 [mmHg]
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CAS No.

118-93-4
Record name 2′-Hydroxyacetophenone
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Melting Point

4 - 6 °C
Record name 2'-Hydroxyacetophenone
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Synthesis routes and methods

Procedure details

Following general operating mode A, 2′-bromoacetophenone (199 mg, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 83% (eluent: ethyl acetate/heptane 20:80).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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